molecular formula C10H15N5 B13533015 4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine

4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13533015
M. Wt: 205.26 g/mol
InChI Key: PRUBTTOITHVRMV-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

4-methyl-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-7-15(13-10(8)11)6-5-14-4-3-12-9(14)2/h3-4,7H,5-6H2,1-2H3,(H2,11,13)

InChI Key

PRUBTTOITHVRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCN2C=CN=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 2-methyl-1H-imidazole with an appropriate alkyl halide, followed by the formation of the pyrazole ring through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and high yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual-ring system allows for more diverse interactions with biological targets, potentially leading to a broader range of biological activities .

Biological Activity

4-Methyl-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial studies. This article explores its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4C_{11}H_{16}N_4, with a molecular weight of approximately 220.27 g/mol. The structure features a pyrazole ring fused with an imidazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole and imidazole derivatives under controlled conditions. Recent advancements in synthetic methodologies have allowed for more efficient production, enhancing yield and purity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds with similar structures have demonstrated significant inhibition of microtubule assembly and induction of apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, compounds related to this compound have shown:

  • Inhibition of cell proliferation: At concentrations as low as 1.0 μM, morphological changes indicative of apoptosis were observed.
  • Caspase activation: Enhanced caspase-3 activity was recorded at higher concentrations (10 μM), suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits promising antimicrobial characteristics. Research indicates that similar pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Cell Cycle Analysis: Research showed that specific pyrazole derivatives could arrest the cell cycle at the G2/M phase in cancer cells, leading to reduced viability and enhanced apoptosis .
  • In Vivo Studies: Animal models treated with pyrazole derivatives exhibited reduced tumor growth rates compared to controls, reinforcing the in vitro findings regarding their anticancer efficacy .

Data Summary

Biological ActivityObservationsReferences
AnticancerInduction of apoptosis in MDA-MB-231 cells; Caspase activation at 10 μM
AntimicrobialMIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli
Cell Cycle EffectsG2/M phase arrest leading to reduced viability

Q & A

Q. What are the established synthetic pathways for 4-Methyl-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. One method involves reacting 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in the presence of cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction and chromatographic purification . Another approach uses hydrazine salts in alcohol solvents to cyclize precursors into pyrazole derivatives, as described in DE4333659 for structurally similar 4-arylmethyl pyrazol-3-amines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural assignments, such as methyl group signals at δ 2.23 ppm (1^1H) and specific carbon shifts for the imidazole and pyrazole rings .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]+^+) verifies molecular weight .
  • Infrared (IR) Spectroscopy : Absorbance peaks (e.g., 3298 cm1^{-1} for N-H stretching) validate functional groups .

Q. What purification strategies are effective for isolating this compound?

Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted precursors, followed by column chromatography using gradients like ethyl acetate/hexane (0–100%) . Acidic washes (e.g., HCl) can eliminate basic impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction design for derivatives?

Integrated computational-experimental frameworks, such as quantum chemical reaction path searches, predict optimal reaction conditions (e.g., catalyst choice, solvent effects). For example, ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error cycles . Statistical Design of Experiments (DoE) can also identify critical factors (e.g., temperature, catalyst loading) for yield optimization .

Q. How can researchers resolve discrepancies in NMR data for this compound?

Contradictory peaks may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Confirms spin-spin coupling and carbon-proton correlations .
  • Variable Temperature NMR : Detects dynamic equilibria (e.g., imidazole ring flipping) .
  • Spiking Experiments : Adding authentic samples to distinguish impurities .

Q. What catalytic systems improve yield in scaled-up synthesis?

Copper(I) bromide enhances coupling efficiency in small-scale reactions (17.9% yield) , but palladium catalysts (e.g., Pd(OAc)2_2) may improve scalability for analogous amines, as seen in allylamine syntheses . Catalyst screening via High-Throughput Experimentation (HTE) is recommended .

Key Considerations for Advanced Research

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates and side products .
  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .
  • Green Chemistry : Explore solvent-free or aqueous conditions to improve sustainability .

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